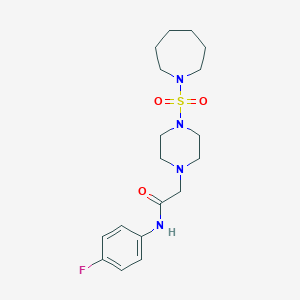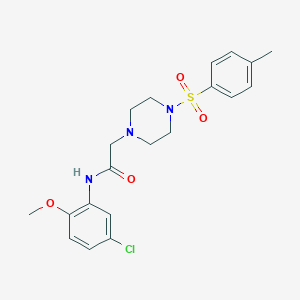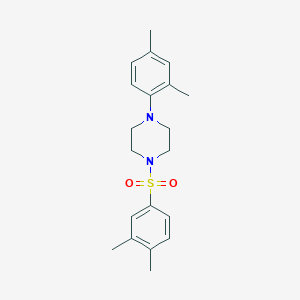
1-(2,4-二甲基苯基)-4-((3,4-二甲基苯基)磺酰基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two dimethylphenyl groups and a sulfonyl group attached to a piperazine ring
科学研究应用
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
准备方法
The synthesis of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the dimethylphenyl groups: This step often involves Friedel-Crafts alkylation reactions using dimethylbenzene derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, leading to different chemical reactivity and biological activity.
4-(3,4-Dimethylphenyl)sulfonylpiperazine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
N-Phenylpiperazine: A simpler structure with different pharmacological profiles.
The uniqueness of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine lies in its combination of dimethylphenyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity not found in simpler piperazine derivatives.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-8-20(18(4)13-15)21-9-11-22(12-10-21)25(23,24)19-7-6-16(2)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPGBLYOPPWWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

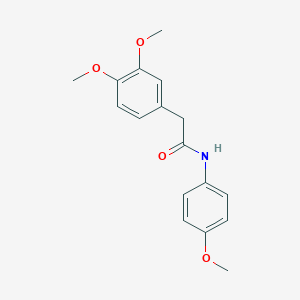

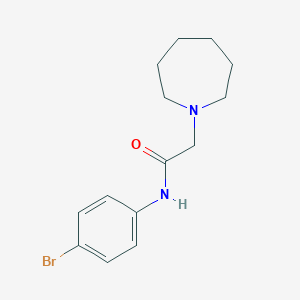
![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)
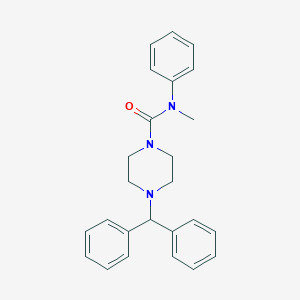
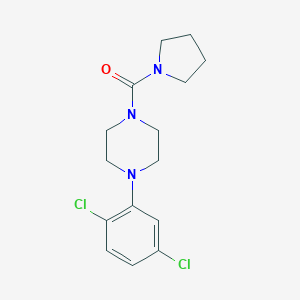

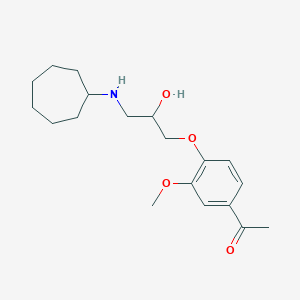

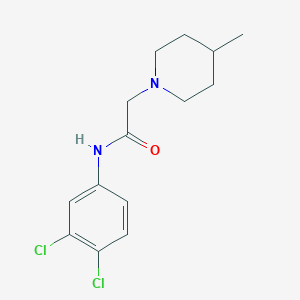
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
